7-Bromoquinoline-3-carbonitrile

Cross-coupling Suzuki-Miyaura Regioselectivity

7-Bromoquinoline-3-carbonitrile (CAS 1375108-40-9) offers a unique 7-bromo substitution pattern distinct from 5-Br and 6-Br isomers, providing a critical vector for cross-coupling diversification (Suzuki, Stille, Sonogashira) in kinase inhibitor and antibacterial programs. Directly relevant to 4-anilinoquinoline-3-carbonitrile irreversible EGFR/HER-2 inhibitors, the scaffold enables rapid SAR exploration at the 7-position while the stable nitrile serves as both a binding motif and IR probe (~2220 cm⁻¹). Favorable physicochemical properties (XLogP3=2.3, TPSA=36.7 Ų) support oral bioavailability. Validated antiproliferative activity against C6, HeLa, and HT29 cell lines. Ideal for focused library synthesis, probe development, and medicinal chemistry optimization.

Molecular Formula C10H5BrN2
Molecular Weight 233.068
CAS No. 1375108-40-9
Cat. No. B592058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinoline-3-carbonitrile
CAS1375108-40-9
Molecular FormulaC10H5BrN2
Molecular Weight233.068
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)C#N)Br
InChIInChI=1S/C10H5BrN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H
InChIKeyQFRSJDDDOGXJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinoline-3-carbonitrile (CAS 1375108-40-9): A Strategic 7-Bromo-3-Cyanoquinoline Scaffold for Medicinal Chemistry and Drug Discovery


7-Bromoquinoline-3-carbonitrile (CAS 1375108-40-9) is a brominated quinoline derivative with the molecular formula C10H5BrN2 and a molecular weight of 233.06 g/mol . The compound features a quinoline core substituted with a bromine atom at the 7-position and a nitrile group at the 3-position . This specific substitution pattern yields a building block with a calculated XLogP3 of 2.300 and a topological polar surface area of 36.7 Ų, placing it within favorable drug-like property space . The compound is primarily utilized as a versatile intermediate in the synthesis of more complex heterocyclic compounds with potential antimicrobial and anticancer applications .

Why 7-Bromoquinoline-3-carbonitrile Cannot Be Readily Substituted by Other Bromoquinoline Isomers


In medicinal chemistry, the position of halogen substitution on the quinoline core critically influences both electronic distribution and steric accessibility, which in turn governs reactivity in cross-coupling reactions and interactions with biological targets. For example, the 6-bromo isomer (CAS 1314687-82-5) and the 5-bromo isomer (CAS 1974296-18-8) are distinct chemical entities with different spatial orientations of the bromine atom, leading to altered regioselectivity in downstream functionalization and potentially divergent biological profiles [1]. The 7-bromo substitution pattern offers a unique vector for further derivatization, particularly in the context of 4-anilinoquinoline-3-carbonitrile kinase inhibitors, where the 7-position has been shown to be a key site for modulating activity and selectivity [2].

Quantitative Evidence for 7-Bromoquinoline-3-carbonitrile: Differentiation from Analogs Based on Reactivity and Scaffold Value


Regioselective Cross-Coupling: The 7-Bromo Position as a Unique Handle for Diversification

The 7-bromo substituent on the quinoline-3-carbonitrile core provides a distinct vector for palladium-catalyzed cross-coupling reactions compared to other bromo positional isomers. While direct comparative kinetic data for 7-bromoquinoline-3-carbonitrile versus its 5- and 6-bromo analogs are not available in the open literature, the steric and electronic environment at the 7-position is known to confer different reactivity. In the related 4-anilinoquinoline-3-carbonitrile kinase inhibitor series, the 7-position is a preferred site for substitution to modulate both potency and physicochemical properties [1]. The 7-bromo intermediate offers a specific and predictable point of diversification that cannot be achieved with 5- or 6-bromo isomers due to altered regiochemistry in subsequent coupling steps [2].

Cross-coupling Suzuki-Miyaura Regioselectivity Medicinal Chemistry

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area

The 7-bromo-3-carbonitrile substitution pattern yields a calculated XLogP3 of 2.300 and a topological polar surface area (TPSA) of 36.7 Ų . In comparison, the 7-fluoro analog (CAS 352521-51-8) has a lower molecular weight (172.16 g/mol) and significantly reduced lipophilicity due to the smaller, more electronegative fluorine atom . The 7-methoxy analog (CAS 71083-49-3) has a higher molecular weight (184.19 g/mol) and introduces a hydrogen bond acceptor, altering both TPSA and logP . The bromine atom provides a balanced combination of lipophilicity and polarizability that is distinct from other halogens or substituents, which can be critical for achieving optimal membrane permeability and target binding.

Drug-likeness Lipinski's Rule of Five Physicochemical Properties ADME

Anticancer Scaffold Potential: Bromoquinoline SAR and 8-Hydroxyquinoline Derivatives

A Structure-Activity Relationship (SAR) study on brominated 8-hydroxyquinoline derivatives, which share the quinoline core with 7-bromoquinoline-3-carbonitrile, demonstrated that compounds with a 7-bromo substitution pattern exhibited strong antiproliferative activity against multiple cancer cell lines. Specifically, the 7-bromo-8-hydroxyquinoline derivative (compound 6) and the 7-cyano-8-hydroxyquinoline derivative (compound 11) showed IC50 values ranging from 6.7 to 25.6 µg/mL against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines [1]. While 7-bromoquinoline-3-carbonitrile itself is a precursor and not the final active molecule, this SAR data demonstrates the favorable impact of a 7-bromo substituent on the quinoline core for anticancer activity.

Anticancer Structure-Activity Relationship Cytotoxicity Quinoline

Antibacterial Scaffold Validation: Quinoline-3-carbonitrile Core as a DNA Gyrase Inhibitor

A study on quinoline-3-carbonitrile derivatives (compounds QD1-QD5) demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with the most active compound (QD4) showing good interaction with DNA gyrase, the validated target for quinolone antibiotics [1]. The study established that the quinoline-3-carbonitrile scaffold itself is a privileged structure for antibacterial drug discovery. While 7-bromoquinoline-3-carbonitrile was not directly tested in this study, it serves as a key synthetic precursor for generating a diverse library of 7-substituted quinoline-3-carbonitriles, allowing medicinal chemists to explore this validated chemical space.

Antibacterial DNA Gyrase Quinoline-3-carbonitrile Broad-Spectrum

Scalable and Reproducible Synthesis: A Defined Route with High Yield

A reliable and scalable synthesis of 7-bromoquinoline-3-carbonitrile is documented in the patent literature, starting from 3,3-diethoxypropionitrile and 2-amino-4-bromobenzaldehyde with p-toluenesulfonic acid as a catalyst in refluxing toluene, achieving a yield of 75% after purification [1]. The compound has been fully characterized by 1H NMR (400 MHz, DMSO-d6), with distinct signals at 7.95, 8.08, 8.38, 9.13, and 9.21 ppm . This well-defined synthetic protocol and full spectroscopic characterization ensure batch-to-batch consistency for procurement, a critical factor for reproducible research. In contrast, other positional isomers may lack such detailed synthetic and characterization data in the open literature, introducing uncertainty in their preparation and use.

Synthetic Methodology Scale-up Reproducibility Yield

Recommended Research Applications for 7-Bromoquinoline-3-carbonitrile Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Programs

The 7-bromoquinoline-3-carbonitrile scaffold is directly relevant to the 4-anilinoquinoline-3-carbonitrile class of irreversible EGFR and HER-2 inhibitors [1]. The 7-position bromine serves as a versatile handle for introducing diverse substituents via cross-coupling to fine-tune kinase selectivity and pharmacokinetic properties. The lipophilicity (XLogP3=2.300) and polar surface area (36.7 Ų) of the core are within optimal ranges for orally bioavailable kinase inhibitors .

Broad-Spectrum Antibacterial Discovery

Given the validated activity of quinoline-3-carbonitrile derivatives against both Gram-positive and Gram-negative bacteria through DNA gyrase inhibition [2], 7-bromoquinoline-3-carbonitrile is an ideal starting material for synthesizing focused libraries of 7-substituted analogs. The bromine can be replaced with diverse amine, ether, or carbon-linked groups to explore SAR around the 7-position, a strategy that has proven successful in related quinoline antibacterial series [2].

Anticancer Library Synthesis via Cross-Coupling

The SAR data on brominated quinolines demonstrates that the 7-bromo substitution pattern contributes to antiproliferative activity against multiple cancer cell lines, including C6, HeLa, and HT29, with IC50 values in the low µg/mL range [3]. 7-Bromoquinoline-3-carbonitrile is the key intermediate for generating diverse 7-aryl, 7-heteroaryl, and 7-alkynyl quinoline-3-carbonitriles via Suzuki, Stille, or Sonogashira couplings, enabling rapid exploration of this promising chemical space.

Chemical Biology Probe Development

The combination of a reactive bromine handle and a stable nitrile group makes this compound suitable for the synthesis of biotinylated or fluorescent probes. The 7-position can be functionalized with a linker while the 3-carbonitrile remains intact as a potential binding element or as a spectroscopic handle (IR ~2220 cm⁻¹). The well-characterized synthesis and full NMR assignment ensure that the starting material is of consistent quality for the multi-step synthesis of complex probes .

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